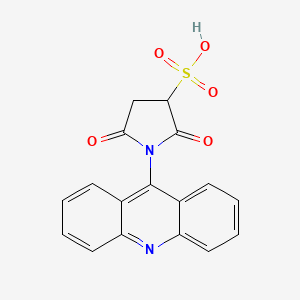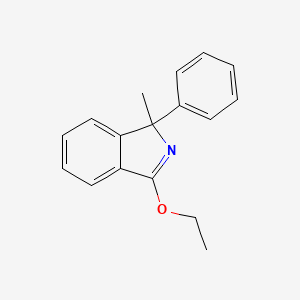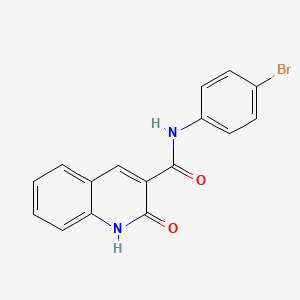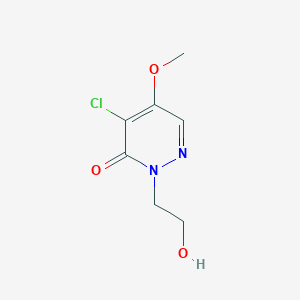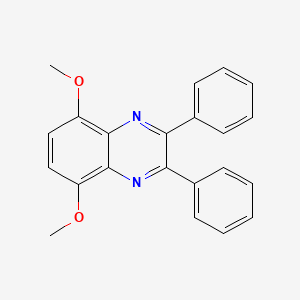
5,8-Dimethoxy-2,3-diphenylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dimethoxy-2,3-diphenylquinoxaline: is a chemical compound with the molecular formula C22H18N2O2 and a molecular weight of 342.39 g/mol It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethoxy-2,3-diphenylquinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . One common method is the reaction of o-phenylenediamine with benzil in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts such as phosphate-based fertilizers (e.g., mono-ammonium phosphate, di-ammonium phosphate) has been explored to enhance the efficiency and yield of the reaction .
化学反应分析
Types of Reactions: 5,8-Dimethoxy-2,3-diphenylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.
Substitution: The methoxy groups on the quinoxaline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are commonly employed.
Substitution: Nucleophiles such as or can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with carbonyl or carboxyl groups, while substitution reactions can introduce various functional groups onto the quinoxaline ring.
科学研究应用
作用机制
The mechanism of action of 5,8-Dimethoxy-2,3-diphenylquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors , modulating their activity and leading to biological effects. For example, quinoxaline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
相似化合物的比较
Quinoxaline: The parent compound of 5,8-Dimethoxy-2,3-diphenylquinoxaline, known for its diverse biological activities.
2,3-Diphenylquinoxaline: Similar in structure but lacks the methoxy groups, leading to different chemical properties and reactivity.
5,8-Dihydroxy-2,3-diphenylquinoxaline: A derivative with hydroxyl groups instead of methoxy groups, which can affect its solubility and biological activity.
Uniqueness: this compound is unique due to the presence of methoxy groups at the 5 and 8 positions of the quinoxaline ring. These groups can influence the compound’s chemical reactivity , solubility , and biological activity , making it distinct from other quinoxaline derivatives .
属性
CAS 编号 |
19506-24-2 |
|---|---|
分子式 |
C22H18N2O2 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
5,8-dimethoxy-2,3-diphenylquinoxaline |
InChI |
InChI=1S/C22H18N2O2/c1-25-17-13-14-18(26-2)22-21(17)23-19(15-9-5-3-6-10-15)20(24-22)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI 键 |
KHRDXHXUZUXIMJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=C(C=C1)OC)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid](/img/structure/B12916858.png)
![3-Methyl-3H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B12916863.png)
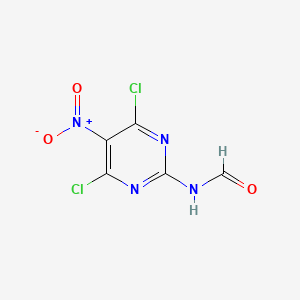
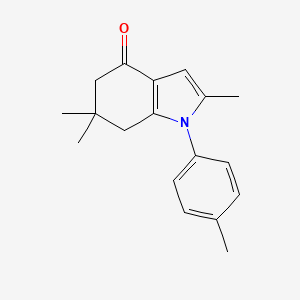
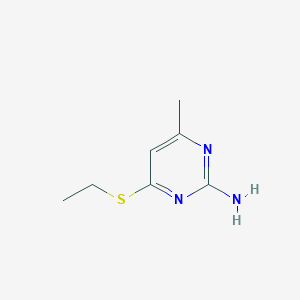
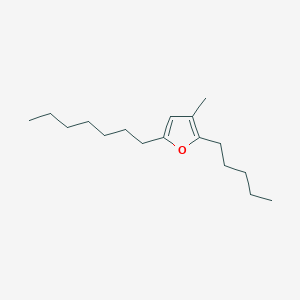
![N,N-Dimethyl-2-[(2-phenyl-7H-purin-6-yl)sulfanyl]ethan-1-amine](/img/structure/B12916884.png)
![2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12916888.png)
